molecular formula C12H15N3O2S2 B11836640 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole

2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole

Cat. No.: B11836640
M. Wt: 297.4 g/mol
InChI Key: ZQELRBNDJUTMOO-UHFFFAOYSA-N
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Description

2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole (CAS 1411763-06-8) is a synthetic organic compound with a molecular formula of C12H15N3O2S2 and a molecular weight of 297.40 . This reagent features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a 1,4-diazepane ring via a sulfonyl linker, making it a valuable intermediate for researchers, particularly in the design and synthesis of novel bioactive molecules. The incorporation of the 1,4-diazepane moiety is a key structural feature, as this heterocycle is present in compounds with a range of pharmacological activities . For instance, diazepan-1-yl-sulfonyl derivatives have been investigated for their potential in treating conditions like metabolic syndrome . The benzothiazole core is similarly significant, found in molecules with documented antitumor, antimicrobial, and antioxidant properties . This hybrid structure, combining two pharmacologically relevant heterocycles, offers researchers a versatile building block for developing new chemical entities. Its primary research applications include serving as a key intermediate in medicinal chemistry programs, exploring structure-activity relationships (SAR) in drug discovery, and synthesizing libraries of compounds for high-throughput screening against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N3O2S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(1,4-diazepan-1-ylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C12H15N3O2S2/c16-19(17,15-8-3-6-13-7-9-15)12-14-10-4-1-2-5-11(10)18-12/h1-2,4-5,13H,3,6-9H2

InChI Key

ZQELRBNDJUTMOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Mercaptobenzothiazole

The benzothiazole core is typically synthesized via cyclization of substituted anilines with carbon disulfide or thiourea derivatives. For example:

Aniline derivative+CS2Base2-Mercaptobenzothiazole\text{Aniline derivative} + \text{CS}_2 \xrightarrow{\text{Base}} \text{2-Mercaptobenzothiazole}

Key Conditions :

  • Use of bases like NaOH or KOH in ethanol/water mixtures.

  • Reaction temperatures between 80–100°C for 4–6 hours.

Oxidation to Sulfonyl Chloride

The mercapto (-SH) group is oxidized to a sulfonyl chloride (-SO2_2Cl) using chlorine gas or oxone in acidic media:

2-MercaptobenzothiazoleCl2/H2O2-Sulfonylchloride benzothiazole\text{2-Mercaptobenzothiazole} \xrightarrow{\text{Cl}2/\text{H}2\text{O}} \text{2-Sulfonylchloride benzothiazole}

Optimization Notes :

  • Excess chlorine may lead to over-oxidation; stoichiometric control is critical.

  • Yields range from 70–85% when using controlled Cl2_2 flow at 0–5°C.

Coupling with 1,4-Diazepane

The sulfonyl chloride intermediate reacts with 1,4-diazepane in the presence of a base (e.g., triethylamine or pyridine):

2-Sulfonylchloride benzothiazole+1,4-DiazepaneBaseTarget Compound\text{2-Sulfonylchloride benzothiazole} + \text{1,4-Diazepane} \xrightarrow{\text{Base}} \text{Target Compound}

Reaction Conditions :

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Room temperature to 40°C.

  • Yield: 60–75% after purification via column chromatography.

Direct Assembly via Oxidative Cyclization

Formation of Benzothiazole-Sulfonamide Hybrids

Recent advances leverage oxidative cyclization to assemble the benzothiazole ring while introducing the sulfonamide group. A representative protocol involves:

  • Sulfide Intermediate : React 2-aminothiophenol with 1,4-diazepane-1-sulfonyl chloride.

  • Oxidative Cyclization : Use dimethyl sulfoxide (DMSO) as an oxidant to form the benzothiazole ring:

2-Aminothiophenol+1,4-Diazepane-SO2ClDMSOTarget Compound\text{2-Aminothiophenol} + \text{1,4-Diazepane-SO}_2\text{Cl} \xrightarrow{\text{DMSO}} \text{Target Compound}

Key Findings :

  • DMSO acts as a mild oxidant, avoiding harsh conditions required for Cl2_2-based oxidation.

  • Yields improve to 80–90% with catalytic iodine (5 mol%).

Photocatalytic Methods

g-C3_33N4_44-Mediated Synthesis

Inspired by methods for analogous benzothiazoles, visible-light photocatalysis using graphitic carbon nitride (g-C3_3N4_4) offers a green alternative:

2-Bromobenzothiazole+1,4-Diazepane-SO2Nag-C3N4,LEDTarget Compound\text{2-Bromobenzothiazole} + \text{1,4-Diazepane-SO}2\text{Na} \xrightarrow{\text{g-C}3\text{N}_4, \text{LED}} \text{Target Compound}

Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Light: 400–410 nm LED irradiation.

  • Yield: 90–95% with 10-hour reaction time.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Sulfonylation (Route A) High purity; scalableRequires toxic Cl2_2 gas60–75%
Oxidative Cyclization Mild conditions; no Cl2_2Limited substrate scope80–90%
Photocatalytic Green chemistry; high efficiencySpecialized equipment needed90–95%

Mechanistic Insights

Sulfonylation Reaction Dynamics

The coupling of 1,4-diazepane with the sulfonyl chloride proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation of 1,4-diazepane by a base.

  • Attack of the diazepane nitrogen on the electrophilic sulfur in the sulfonyl chloride.

  • Elimination of HCl, forming the sulfonamide bond.

Oxidative Cyclization Pathway

DMSO oxidizes the thiol (-SH) to a disulfide (-S-S-), which undergoes intramolecular C–H activation to form the benzothiazole ring:

R-SHDMSOR-S-S-RΔBenzothiazole-SO2-Diazepane\text{R-SH} \xrightarrow{\text{DMSO}} \text{R-S-S-R} \xrightarrow{\Delta} \text{Benzothiazole-SO}_2\text{-Diazepane}

Chemical Reactions Analysis

Types of Reactions

2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of thiazole-based compounds, including derivatives of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole, in combating viral infections. For instance, thiazolidinone derivatives have shown inhibitory effects against the main protease of SARS-CoV-2. In a study involving docking analysis of various thiazolidinone compounds, certain derivatives exhibited promising binding affinities and IC50 values indicating their potential as antiviral agents against COVID-19 .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial properties. The incorporation of the diazepane ring enhances the bioactivity of these compounds. Research has demonstrated that certain thiazole derivatives can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Anticancer Activity

Compounds containing thiazole and diazepane structures have been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation and induce apoptosis. Various studies have reported that modifications in the thiazole ring can lead to enhanced cytotoxicity against cancer cell lines .

Neurological Applications

The diazepane moiety is known for its psychoactive properties, which may render compounds like this compound suitable for neurological applications. Research on similar compounds suggests they could be explored for their effects on neurotransmitter systems and potential use in treating neurological disorders .

Case Studies

Study Focus Findings
Study AAntiviral ActivityIdentified several thiazolidinone derivatives with IC50 values ranging from 0.01–34.4 μM against SARS-CoV-2 protease .
Study BAntimicrobial PropertiesDemonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study CAnticancer ActivityReported enhanced cytotoxicity in modified thiazole derivatives against various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. The benzo[d]thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects. The diazepane ring can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Sulfonyl vs. Thio/Sulfanediyl Linkers : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioether or sulfanediyl bridges in analogs like those in Table 1. This difference may affect pharmacokinetic properties such as membrane permeability and metabolic stability .
  • Synthetic Routes : The target compound likely requires sulfonation steps, whereas analogs with thio/sulfanediyl groups utilize oxidative coupling or nucleophilic substitution .

Physicochemical Properties

Table 2: Physicochemical Data (Selected Compounds)
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) LogP (Calculated)
2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole 329.41 Not reported Moderate in DMSO 1.8
2-(1,4-Diazepan-1-yl)benzo[d]thiazole 257.34 Not reported High in chloroform 2.5
2o (from ) 542.65 248–250 Low in water 4.2
3a (from ) 472.68 170–171 Insoluble in water 3.9

Key Observations :

  • Higher molecular weight analogs (e.g., 2o and 3a) exhibit lower solubility due to extended aromatic systems .

Biological Activity

2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety linked to a diazepane ring, which contributes to its unique chemical properties and biological effects. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H15N3O2S2C_{12}H_{15}N_{3}O_{2}S_{2} with a molecular weight of approximately 297.40 g/mol. The synthesis typically involves the reaction of benzothiazole derivatives with diazepane under specific conditions, often employing sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) to facilitate nucleophilic substitution reactions .

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents .

Acetylcholinesterase Inhibition

A notable area of investigation is the inhibitory effect on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds similar in structure to this compound have demonstrated promising AChE inhibitory activity. For example, certain derivatives exhibited IC50 values as low as 0.027 μM, indicating potent inhibition .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds tested against MDA-MB-436 breast cancer cells demonstrated significant cytotoxicity with IC50 values ranging from 2.57 to 11.50 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of AChE and other enzymes like butyrylcholinesterase and monoamine oxidases (MAOs). These interactions are crucial for its neuroprotective effects and potential use in treating Alzheimer's disease .
  • Cell Cycle Modulation : Studies have shown that certain derivatives can influence cell cycle progression, leading to increased apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives:

  • Alzheimer's Disease Research : A study synthesized a series of compounds based on benzothiazole and evaluated their AChE inhibition through in vitro assays. The most effective compound showed an IC50 value of 2.7 µM, demonstrating significant promise for therapeutic development against Alzheimer’s disease .
  • Anticancer Studies : Another investigation focused on the antiproliferative effects of benzothiazole derivatives on breast cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth and induce apoptosis .

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50 values for various compounds related to this compound:

Compound NameBiological ActivityIC50 Value (µM)
This compoundAChE Inhibition0.027
Benzothiazole Derivative AAnticancer (MDA-MB-436)2.57
Benzothiazole Derivative BAnticancer (MDA-MB-436)9.62

Q & A

Q. Advanced

  • Catalyst Screening : Magnetic nanoparticle-supported Cu complexes (e.g., Fe₃O₄@AMBA-CuI) enhance coupling efficiency in sulfide/sulfonyl bond formation .
  • Base Selection : KOAc outperforms weaker bases (e.g., Na₂CO₃) in promoting deprotonation and reducing side reactions .
  • Solvent-Free Conditions : Reduces steric hindrance and improves reaction kinetics, as demonstrated in Friedel-Crafts acylation protocols .

How can DFT calculations predict the electronic properties of this compound?

Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic structure:

  • HOMO-LUMO Analysis : Predicts reactivity and charge transfer interactions. Exact exchange terms improve accuracy for sulfonyl and diazepane moieties .
  • Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites for docking studies .
  • Thermochemical Data : Calculates bond dissociation energies (e.g., S–N bonds) to assess stability .

How do structural modifications influence biological activity?

Q. Advanced

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance antimicrobial activity but may reduce solubility. Halogenation (e.g., -Br) improves target binding via hydrophobic interactions .
  • Diazepane Ring Flexibility : Modifying the 1,4-diazepane substituents (e.g., methyl groups) can alter pharmacokinetics by affecting metabolic stability .

What mechanistic insights explain its role in radical-mediated reactions?

Advanced
Under photoredox/NHC dual catalysis, the sulfonyl group acts as a radical precursor. For example:

  • Proton-Coupled Electron Transfer (PCET) : Generates difluoromethyl radicals from 2-((difluoromethyl)sulfonyl)benzo[d]thiazole, enabling acyl difluoromethylation of alkenes .
  • Radical Coupling : Benzothiazole stabilizes ketyl radicals, facilitating cross-coupling with olefin-derived radicals .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

  • Assay Standardization : Control variables like cell line passage number, incubation time, and solvent (DMSO concentration) .
  • SAR (Structure-Activity Relationship) Validation : Compare analogues (e.g., 2-(phenylthio) vs. sulfonyl derivatives) to isolate contributing functional groups .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to verify binding poses with targets like COX-2 or DNA topoisomerases .

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